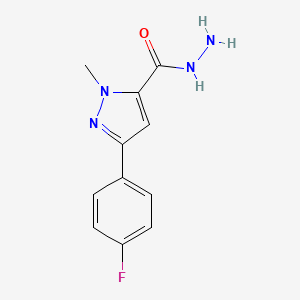

3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide

Description

3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a fluorinated aromatic ring at the 3-position and a methyl group at the 1-position of the pyrazole core. The synthesis of such compounds typically involves condensation reactions between substituted chalcones and hydrazine derivatives under acidic conditions, as demonstrated in related pyrazole derivatives .

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O/c1-16-10(11(17)14-13)6-9(15-16)7-2-4-8(12)5-3-7/h2-6H,13H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYQMKYFIDIARE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901162167 | |

| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-22-9 | |

| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948293-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then treated with hydrazine hydrate to yield the final product, this compound .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Techniques like microwave irradiation and the use of heterogeneous catalysts can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and nitrating agents can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Industry: The compound can be used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The carbohydrazide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Comparisons

The fluorophenyl-substituted pyrazole-carbohydrazide shares structural similarities with other pyrazole derivatives, differing primarily in substituent groups. Key comparisons include:

Substituent Effects on Dihedral Angles

- In pyrazoline derivatives like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde , the dihedral angle between the pyrazole and fluorophenyl rings ranges from 4.64° to 10.53°, depending on the substituents and crystal packing . This planar or near-planar conformation facilitates π-π stacking interactions in crystal lattices.

- By contrast, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) exhibits a perpendicular orientation of one fluorophenyl group relative to the pyrazole plane, likely due to steric hindrance from the triazole substituent .

Halogen Substitution and Isostructurality Compounds 4 (Cl-substituted) and 5 (Br-substituted) are isostructural, with nearly identical crystal packing despite differing halogen substituents. In contrast, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) replaces fluorine with bromine at the para position, resulting in enhanced DNA gyrase inhibition (IC₅₀ = 0.15 µg/mL against S. aureus), likely due to bromine’s larger atomic radius and polarizability .

Key Research Findings and Implications

Substituent-Driven Activity : Fluorine and bromine substituents optimize bioactivity in pyrazole-carbohydrazides, while bulkier groups (e.g., methoxy) may reduce potency due to steric effects .

Isostructural Design : Halogen exchange (Cl ↔ Br) in isostructural compounds preserves molecular conformation, enabling rational drug design with tunable physicochemical properties .

Therapeutic Potential: Pyrazole-carbohydrazides are promising scaffolds for developing antimicrobial agents, with fluorine enhancing target affinity and metabolic stability .

Biological Activity

3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from hydrazine derivatives and appropriate carbonyl compounds. The general synthetic pathway can be summarized as follows:

- Formation of Pyrazole Ring : The initial step involves the condensation of 4-fluorobenzaldehyde with methyl hydrazine to form a pyrazole intermediate.

- Carbohydrazide Formation : The pyrazole intermediate is then reacted with a suitable isocyanate or carbonyl compound to introduce the carbohydrazide moiety.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 10-50 µg/mL, suggesting moderate to high efficacy.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The selectivity index for COX-2 inhibition has been noted to be particularly favorable, indicating that these compounds may serve as effective anti-inflammatory agents.

Anticancer Activity

The anticancer properties of pyrazole derivatives are also noteworthy. Research has demonstrated that certain analogs can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against tumor growth.

Case Study 1: Anti-inflammatory Activity

In a study conducted by Sivaramakarthikeyan et al., several pyrazole derivatives were screened for anti-inflammatory activity using a carrageenan-induced paw edema model in rats. Among the tested compounds, one derivative exhibited an ED50 value significantly lower than that of standard anti-inflammatory drugs like diclofenac, showcasing its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of various pyrazole derivatives revealed that this compound showed promising results against Staphylococcus aureus and Escherichia coli with MIC values of 20 µg/mL and 30 µg/mL respectively.

Research Findings Summary Table

| Biological Activity | Tested Compound | Methodology | Results |

|---|---|---|---|

| Antimicrobial | This compound | MIC assay | MIC: 20 µg/mL (S. aureus), 30 µg/mL (E. coli) |

| Anti-inflammatory | Similar pyrazole derivatives | Carrageenan-induced edema model | ED50 < Diclofenac |

| Anticancer | Related pyrazole analogs | Cell proliferation assays | IC50: Low micromolar range |

Q & A

Basic Research Question

- Spectroscopy :

- X-ray Crystallography :

How can structure-activity relationship (SAR) studies guide the design of derivatives with improved bioactivity?

Advanced Research Question

- Substituent Modification : Introduce electron-withdrawing groups (e.g., halogens) at the 4-fluorophenyl ring to enhance DNA gyrase inhibition. Derivatives with bromophenyl groups showed IC₅₀ values of 0.15 µg/mL against S. aureus .

- Docking Simulations : Use AutoDock Vina to predict binding modes. For example, docking into the ATP-binding pocket of DNA gyrase reveals hydrogen bonding with Arg1216 and hydrophobic interactions with Val71 .

- Bioassays : Validate SAR predictions via in vitro antimicrobial activity tests (e.g., MBC/MIC assays) .

How can contradictions in biological activity data across derivatives be resolved?

Advanced Research Question

- Mechanistic Studies :

- Data Normalization : Account for solubility differences by measuring partition coefficients (LogP) and adjusting activity metrics accordingly .

How can conflicting spectral data (e.g., NMR/IR) be analyzed using computational tools?

Advanced Research Question

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to simulate NMR chemical shifts and IR vibrations. Compare theoretical vs. experimental data to resolve discrepancies .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer , which clarifies crystallographic packing effects on spectral properties .

What computational methods are recommended to assess binding interactions with target proteins?

Advanced Research Question

- Docking Workflow :

- Binding Free Energy : Calculate ΔG using MM-PBSA/GBSA methods to rank derivatives by predicted affinity .

How can crystallographic data resolve ambiguities in molecular conformation?

Advanced Research Question

- Torsion Angle Analysis : Use SHELXL to refine torsion angles (e.g., C–N–N–C linker in carbohydrazides: 81.5°) and validate against ideal geometries .

- Packing Motifs : Identify hydrogen-bonding networks (e.g., R₂²(10) motifs in N′-benzoyl derivatives) to explain stability and polymorphism .

What strategies enhance the accuracy of theoretical models for pyrazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.